

# Synthesis of Butyl Myristate: A Detailed Laboratory Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butyl Myristate

Cat. No.: B089461

[Get Quote](#)

## Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of **butyl myristate**, an ester widely used in the cosmetic, pharmaceutical, and food industries as an emollient, lubricant, and flavoring agent. The synthesis is achieved through the Fischer esterification of myristic acid with n-butanol, utilizing a strong acid catalyst. This document outlines the detailed experimental procedure, including reaction setup, purification through washing and distillation, and characterization of the final product using spectroscopic methods. All quantitative data is summarized in structured tables, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

## Introduction

**Butyl myristate** (butyl tetradecanoate) is the ester formed from the condensation of myristic acid, a saturated fatty acid, and n-butanol. Its chemical and physical properties, such as its oily nature and low volatility, make it a valuable component in various industrial formulations. The most common and straightforward method for its synthesis on a laboratory scale is the Fischer esterification. This reversible reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, an excess of one of the reactants, typically the alcohol, is used, and the water formed during the reaction can be removed.

This protocol details a reliable method for the synthesis of **butyl myristate**, its subsequent purification, and characterization.

## Data Presentation

Table 1: Physical and Chemical Properties of **Butyl Myristate**

Property	Value	Reference
IUPAC Name	Butyl tetradecanoate	[1]
CAS Number	110-36-1	[2]
Molecular Formula	C <sub>18</sub> H <sub>36</sub> O <sub>2</sub>	[1]
Molecular Weight	284.48 g/mol	[1]
Appearance	Colorless oily liquid	[1]
Boiling Point	332-333 °C at 760 mmHg	
Density	~0.855 g/mL at 25 °C	

Table 2: Reactant and Reagent Specifications

Compound	Molecular Formula	Molecular Weight ( g/mol )	Molar Ratio	Amount
Myristic Acid	C <sub>14</sub> H <sub>28</sub> O <sub>2</sub>	228.37	1	User to determine
n-Butanol	C <sub>4</sub> H <sub>10</sub> O	74.12	3	User to determine
Sulfuric Acid (conc.)	H <sub>2</sub> SO <sub>4</sub>	98.08	Catalytic	User to determine

Table 3: <sup>1</sup>H NMR Spectral Data for **Butyl Myristate** (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.06	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
2.28	t	2H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
1.62	quintet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
1.25	m	22H	-(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>3</sub>
0.93	t	3H	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
0.88	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: <sup>13</sup>C NMR Spectral Data for **Butyl Myristate** (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
173.9	C=O
64.2	-O-CH <sub>2</sub> -
34.4	-CO-CH <sub>2</sub> -
31.9	-CH <sub>2</sub> -CH <sub>3</sub> (myristate chain)
30.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -
29.7 - 29.1	-(CH <sub>2</sub> ) <sub>9</sub> - (myristate chain)
25.0	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
22.7	-CH <sub>2</sub> -CH <sub>3</sub> (myristate chain)
19.2	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
14.1	-CH <sub>3</sub> (myristate chain)
13.7	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Table 5: Infrared (IR) Spectral Data for **Butyl Myristate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2925, 2855	Strong, Sharp	C-H stretch (alkane)
1740	Strong, Sharp	C=O stretch (ester)
1465	Medium, Sharp	C-H bend (alkane)
1170	Strong, Broad	C-O stretch (ester)

## Experimental Protocols

### Synthesis of Butyl Myristate (Fischer Esterification)

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add myristic acid and a three-fold molar excess of n-butanol.
- **Catalyst Addition:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture.
- **Reflux:** Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction will be the boiling point of n-butanol (~117 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling:** After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

### Purification of Butyl Myristate

- **Quenching:** Transfer the cooled reaction mixture to a separatory funnel.
- **Washing:**
  - Wash the organic layer with an equal volume of deionized water to remove the excess n-butanol and some of the sulfuric acid.
  - Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid catalyst and any unreacted myristic acid. Be cautious

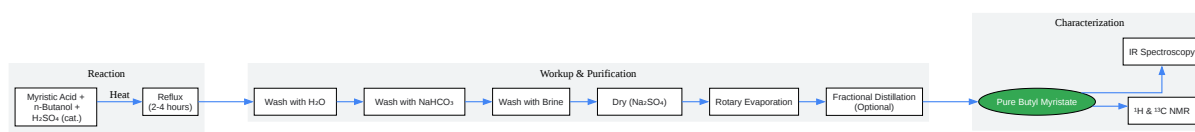
as carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue washing until no more gas evolution is observed.

- Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water and dissolved salts.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the excess n-butanol under reduced pressure using a rotary evaporator.
- Distillation (Optional): For higher purity, the crude **butyl myristate** can be purified by fractional distillation under reduced pressure.[3] Collect the fraction that distills at the appropriate boiling point for **butyl myristate** at the given pressure.

## Characterization of Butyl Myristate

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform ( $\text{CDCl}_3$ ) and acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid product using an IR spectrometer with an ATR accessory or between salt plates.[1]

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **butyl myristate**.

## Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of **butyl myristate** via Fischer esterification. The outlined procedures for reaction, purification, and characterization are standard laboratory techniques that can be readily implemented by researchers in the fields of chemistry and drug development. The provided data tables and workflow diagram serve as a valuable resource for the successful synthesis and identification of high-purity **butyl myristate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Butyl Myristate | C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | CID 8047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl myristate [webbook.nist.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- To cite this document: BenchChem. [Synthesis of Butyl Myristate: A Detailed Laboratory Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089461#butyl-myristate-synthesis-laboratory-procedure]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)